6-((2-Amino-5-methylpyridin-4-yl)amino)-3-methylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((2-Amino-5-methylpyridin-4-yl)amino)-3-methylquinazolin-4(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinazolinone core substituted with amino and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Amino-5-methylpyridin-4-yl)amino)-3-methylquinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Derivative: The synthesis begins with the preparation of 2-amino-5-methylpyridine, which is then further functionalized to introduce the amino group at the 4-position.
Coupling Reaction: The functionalized pyridine derivative is then coupled with a suitable quinazolinone precursor under specific reaction conditions, such as the use of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Final Cyclization: The coupled intermediate undergoes cyclization to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
6-((2-Amino-5-methylpyridin-4-yl)amino)-3-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the quinazolinone core.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific functional groups with others, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced quinazolinone analogs.
Scientific Research Applications
6-((2-Amino-5-methylpyridin-4-yl)amino)-3-methylquinazolin-4(3H)-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Mechanism of Action
The mechanism of action of 6-((2-Amino-5-methylpyridin-4-yl)amino)-3-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and other non-covalent forces.
Comparison with Similar Compounds
Similar Compounds
- 6-((2-Amino-5-fluoropyridin-4-yl)amino)-3-methylquinazolin-4(3H)-one
- 6-((2-Amino-5-chloropyridin-4-yl)amino)-3-methylquinazolin-4(3H)-one
- 6-((2-Amino-5-bromopyridin-4-yl)amino)-3-methylquinazolin-4(3H)-one
Uniqueness
Compared to similar compounds, 6-((2-Amino-5-methylpyridin-4-yl)amino)-3-methylquinazolin-4(3H)-one exhibits unique properties due to the presence of the methyl group at the 5-position of the pyridine ring. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for specific applications.
Properties
CAS No. |
1311254-60-0 |
---|---|
Molecular Formula |
C15H15N5O |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
6-[(2-amino-5-methylpyridin-4-yl)amino]-3-methylquinazolin-4-one |
InChI |
InChI=1S/C15H15N5O/c1-9-7-17-14(16)6-13(9)19-10-3-4-12-11(5-10)15(21)20(2)8-18-12/h3-8H,1-2H3,(H3,16,17,19) |
InChI Key |
YMEAQBCMESBBFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1NC2=CC3=C(C=C2)N=CN(C3=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.